molecular formula C13H10ClF3N2 B2838626 (3-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine CAS No. 2247105-51-5

(3-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine

Cat. No.: B2838626
CAS No.: 2247105-51-5
M. Wt: 286.68
InChI Key: HRAGTHXZZRPVJS-UHFFFAOYSA-N
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Description

(3-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine is a chemical compound with the molecular formula C13H10ClF3N2 It is known for its unique structure, which includes a chlorophenyl group and a trifluoromethyl-substituted pyridine ring

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by EN300-6494584. Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Result of Action

Given the compound’s potential antiviral, anti-inflammatory, and anticancer activities, it may induce changes at the cellular level that inhibit the proliferation of viruses, reduce inflammation, or prevent the growth of cancer cells .

Action Environment

The action, efficacy, and stability of EN300-6494584 can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, extreme temperatures or pH levels might affect the compound’s stability or its ability to interact with its targets. Additionally, the presence of other molecules could either facilitate or hinder the compound’s action through competitive or noncompetitive mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine typically involves the reaction of 3-chlorobenzylamine with 6-(trifluoromethyl)pyridine-3-carbaldehyde. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-2-yl]methanamine
  • (4-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine
  • (3-Chlorophenyl)-[5-(trifluoromethyl)pyridin-3-yl]methanamine

Uniqueness

(3-chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorophenyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2/c14-10-3-1-2-8(6-10)12(18)9-4-5-11(19-7-9)13(15,16)17/h1-7,12H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAGTHXZZRPVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CN=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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